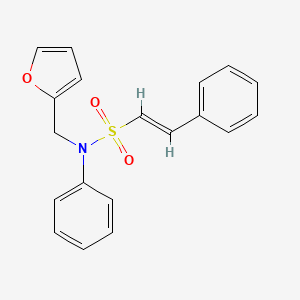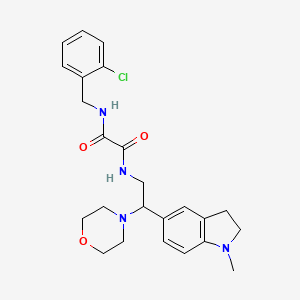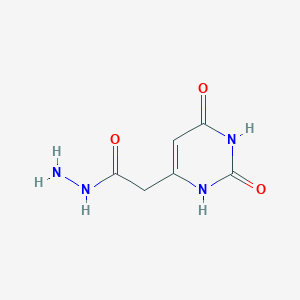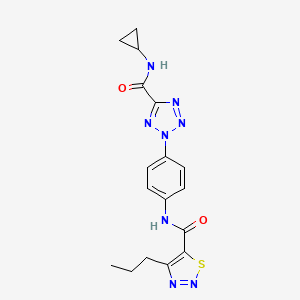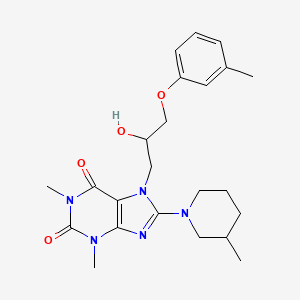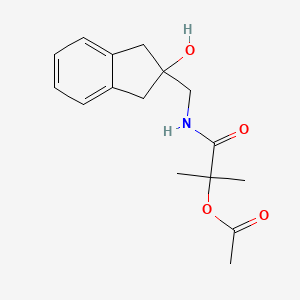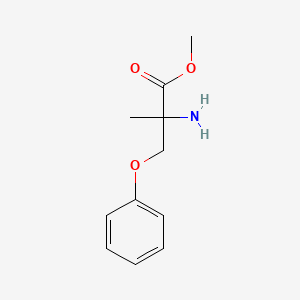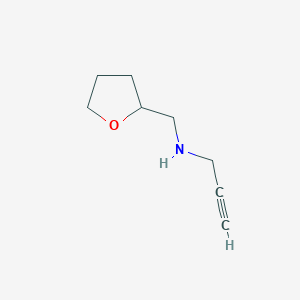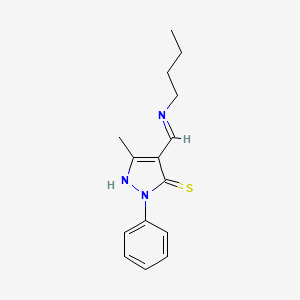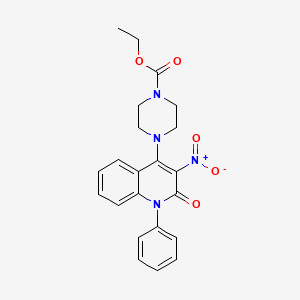
Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a piperazine ring, and a quinolinone moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring. The compound may exist in different tautomeric forms, and its exact structure could be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the compound could undergo reactions involving the carbonyl group in the quinolinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on its functional groups. For example, the presence of a nitro group could make the compound relatively polar, and the piperazine ring could confer basic properties .Applications De Recherche Scientifique
Antibacterial Activity
Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate and related compounds have been synthesized and evaluated for their antibacterial properties. A study by Sharma and Jain (2008) demonstrated that these compounds exhibit moderate to significant minimum inhibitory concentration (MIC) values against various strains of bacteria, including E. coli and S. aureus, indicating potential as antibacterial agents (Sharma & Jain, 2008).
Antimicrobial Evaluation
Banu et al. (2018) synthesized a series of piperazinyl-1,2-dihydroquinoline carboxylates, including ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate. These compounds were screened for their in vitro antimicrobial activities, and molecular docking studies were conducted to explore their binding interactions with bacterial proteins, showing promise as antimicrobial lead molecules (Banu et al., 2018).
Anticancer Potential
Facchinetti et al. (2015) explored the synthesis of novel ethyl phenyl-4-oxothiazolidin-3-yl derivatives of 1,4-dihydroquinoline-3-carboxylates, including the ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate, as potential anticancer agents. The study found that these compounds did not exhibit cytotoxicity against various cancer cell lines, suggesting a potential for further exploration in cancer treatment (Facchinetti et al., 2015).
Structural Analysis
The crystal structure and Hirshfeld surface analysis of related compounds have been studied by Baba et al. (2019). This research provides insights into the molecular structure, which is crucial for understanding the interaction of these compounds with biological targets (Baba et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(3-nitro-2-oxo-1-phenylquinolin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-2-31-22(28)24-14-12-23(13-15-24)19-17-10-6-7-11-18(17)25(16-8-4-3-5-9-16)21(27)20(19)26(29)30/h3-11H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKPARLITFCKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449897.png)

